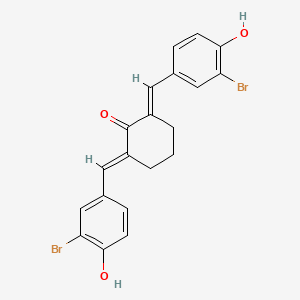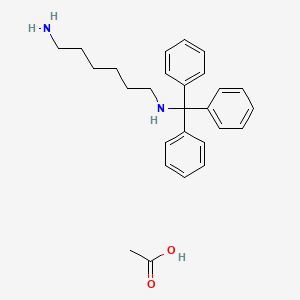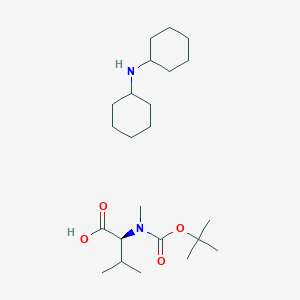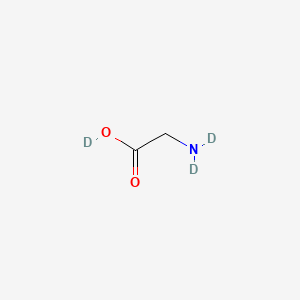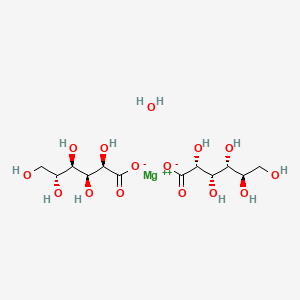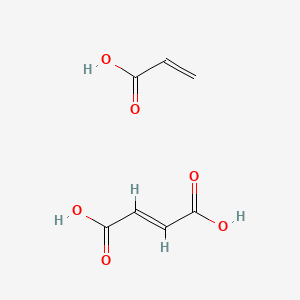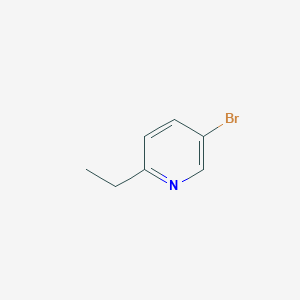
2,4-Dichloro-1-ethynylbenzene
概要
説明
2,4-Dichloro-1-ethynylbenzene (DCBE) is an aromatic compound with a molecular formula of C8H5Cl2. It is a derivative of benzene, and its chemical structure consists of two chlorine atoms attached to an ethynyl group at the 1-position of the benzene ring. DCBE has a wide range of applications in various scientific fields, such as synthetic organic chemistry, biochemistry, and pharmacology.
科学的研究の応用
Organic Light-Emitting Diodes (OLEDs)
2,4-Dichloro-1-ethynylbenzene has been studied for its application in OLEDs. A study demonstrated that carbazole-based dendrimers containing ethynylbenzene and diethynylbenzene cores show high extinction coefficients of absorption and high quantum yields of fluorescence, making them potential blue-emitting materials for OLEDs (Adhikari et al., 2007).
Hydrogen Bonding and π⋯π Interactions
Research has explored weak hydrogen bonds between phenol and ethynylbenzene, determining their association constants and analyzing the interactions through IR spectroscopy. This study provides insight into the hydrogen bonding complex behavior and its potential applications in molecular interactions (Vojta & Vazdar, 2014).
Catalytic Reactions
This compound has been used in the study of catalytic reactions. For instance, the kinetics of its oxidative dimerization catalyzed by copper complexes have been analyzed, contributing to the understanding of reaction mechanisms and the development of catalytic processes (Meinders, Prak, & Challa, 1977).
Chemical Synthesis
In chemical synthesis, this compound has been involved in various studies, such as the molybdenum-catalyzed oxybromination of ethynylbenzene, yielding useful compounds for synthetic applications (Conte et al., 2005).
Dimerization and Codimerization
The compound has been utilized in studies focused on the dimerization and codimerization of alkynes, leading to the formation of disubstituted buten-ynes, which is significant in the field of organic synthesis and material science (Akita, Yasuda, & Nakamura, 1984).
Sensing Applications
A notable application of this compound is in the development of simple molecule-based fluorescent sensors for vapor detection, particularly in the sensing of explosives like TNT (Zyryanov, Palacios, & Anzenbacher, 2008).
Crystal Engineering
Its role in crystal engineering is also notable, where it has been used in the study of crystal structures and molecular packing, providing valuable information for material science and molecular design (Dai et al., 2004).
Ruthenium-Catalyzed Cyclization
In the realm of catalytic cyclization, this compound has been used to study ruthenium-catalyzed cyclizations, leading to the formation of indene and indanone products, contributing to the development of new synthetic methods (Odedra, Datta, & Liu, 2007).
Safety and Hazards
作用機序
Target of Action
The primary target of 2,4-Dichloro-1-ethynylbenzene is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the ring . This makes the benzene ring especially stable and it wants to be retained during reactions .
Mode of Action
The interaction of this compound with its target involves a two-step mechanism known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway affected by this compound is the electrophilic aromatic substitution pathway . This pathway maintains the aromaticity of the benzene ring during the reaction . The downstream effects of this pathway include the formation of a substituted benzene ring .
Result of Action
The molecular and cellular effects of this compound’s action result in the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution pathway, where the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . A proton is then removed from this intermediate, yielding the substituted benzene ring .
生化学分析
Biochemical Properties
2,4-Dichloro-1-ethynylbenzene plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. The compound can participate in electrophilic aromatic substitution reactions, where it acts as an electrophile. This interaction is facilitated by the presence of the chlorine atoms, which make the benzene ring more susceptible to nucleophilic attack. Enzymes such as cytochrome P450 may be involved in the metabolism of this compound, leading to the formation of various metabolites. These interactions can affect the activity of the enzymes and alter the biochemical pathways in which they are involved .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptor proteins on the cell surface. This interaction can lead to changes in gene expression, resulting in altered cellular metabolism and function. For example, the compound may inhibit the activity of certain kinases, leading to a decrease in the phosphorylation of target proteins. This can affect processes such as cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can occur through the formation of covalent bonds or through non-covalent interactions such as hydrogen bonding and van der Waals forces. Additionally, this compound can affect gene expression by binding to transcription factors and altering their activity. This can lead to changes in the expression of genes involved in various cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to the formation of various degradation products. These products can have different biological activities and can affect cellular processes in different ways. Long-term exposure to this compound in in vitro and in vivo studies has shown that the compound can have persistent effects on cellular function, including changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes in cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a biological response. At high doses, this compound can cause toxic or adverse effects, including cell death and tissue damage. These effects are dose-dependent and can vary between different animal models .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that can further participate in biochemical reactions. These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within the cell. The interactions of this compound with cofactors such as NADPH can also influence its metabolism and the formation of reactive intermediates .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes. These interactions can affect the localization and accumulation of this compound within specific cellular compartments. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can affect mitochondrial function and energy production. The localization of the compound within the cell can also influence its interactions with other biomolecules and its overall biological activity .
特性
IUPAC Name |
2,4-dichloro-1-ethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2/c1-2-6-3-4-7(9)5-8(6)10/h1,3-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMSZXRRYRZBYTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70505299 | |
| Record name | 2,4-Dichloro-1-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75717-77-0 | |
| Record name | 2,4-Dichloro-1-ethynylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70505299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

